Clantifen
CAS No.: 16562-98-4
Cat. No.: VC21031876
Molecular Formula: C11H7Cl2NO2S
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16562-98-4 |
---|---|
Molecular Formula | C11H7Cl2NO2S |
Molecular Weight | 288.1 g/mol |
IUPAC Name | 4-(2,6-dichloroanilino)thiophene-3-carboxylic acid |
Standard InChI | InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16) |
Standard InChI Key | CWEUKXMDWMAICX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl |
Introduction
Chemical Identity and Structure
Clantifen is chemically identified as 4-(2,6-dichloroanilino)thiophene-3-carboxylic acid. This compound features a thiophene ring with a carboxylic acid group and a 2,6-dichloroaniline moiety connected through an amino linkage.
Property | Value |
---|---|
Chemical Name | 4-(2,6-dichloroanilino)thiophene-3-carboxylic acid |
CAS Number | 16562-98-4 |
Molecular Formula | C11H7Cl2NO2S |
Molecular Weight | 288.15 g/mol |
InChI Key | CWEUKXMDWMAICX-UHFFFAOYSA-N |
Structure Classification | Aminothiophene derivative |
Stereochemistry | Achiral |
Optical Activity | None |
The compound's structure contributes significantly to its pharmacological properties, with the dichlorinated aromatic ring and the thiophene moiety playing crucial roles in its biological activity .
Physical and Chemical Properties
Clantifen possesses several notable chemical and physical properties that influence its pharmaceutical applications and biological activities.
Property | Characteristic |
---|---|
Physical State | Solid at room temperature |
Solubility | Limited water solubility |
Functional Groups | Carboxylic acid, secondary amine, thiophene ring, dihalogenated aromatic ring |
Reactivity Centers | Carboxylic acid group, chlorine atoms, thiophene sulfur |
Chemical Stability | Relatively stable under normal conditions |
The compound's chemical behavior is characterized by several potential reaction pathways:
-
Oxidation reactions: The thiophene moiety can be oxidized to form sulfoxides and sulfones, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction reactions: Clantifen can undergo reduction to form corresponding amines, with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution reactions: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, particularly with nucleophiles such as sodium methoxide or sodium ethoxide.
These chemical properties provide insights into potential metabolic pathways and modification strategies for pharmaceutical development.
Synthesis Methods
The synthesis of Clantifen typically involves a multi-step process centered around the formation of an amide bond between key precursors. The primary synthetic route includes:
-
Starting materials: The reaction begins with 2,6-dichloroaniline and thiophene-3-carboxylic acid as the primary precursors.
-
Coupling reaction: The formation of the amide bond is facilitated by coupling agents, with dicyclohexylcarbodiimide (DCC) being commonly employed to activate the carboxylic acid group for nucleophilic attack by the aniline nitrogen.
-
Purification processes: Industrial production typically involves scaled-up versions of this synthetic route, with additional purification steps such as recrystallization and chromatography to ensure high purity of the final product.
This synthetic approach allows for potential modifications to optimize yield, purity, and specific properties of the compound for pharmaceutical applications.
Pharmacological Properties
Clantifen exhibits multiple pharmacological effects that contribute to its potential therapeutic value:
Anti-inflammatory Activity
The compound demonstrates significant anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators and cytokines. Research suggests it may inhibit pathways that lead to inflammation, potentially downregulating the expression of interleukins such as IL-4 and IL-6 .
Antipyretic Effects
Clantifen possesses fever-reducing capabilities, though the exact mechanisms remain under investigation. This property complements its anti-inflammatory effects, making it potentially valuable for conditions involving both inflammation and elevated body temperature.
Antihistaminic Properties
Evidence suggests that Clantifen may exhibit antihistaminic activity through antagonism at H1 histamine receptors. This mechanism prevents the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are key in allergic responses .
Mechanism of Action
The pharmacological effects of Clantifen appear to be mediated through multiple molecular mechanisms:
Histamine Receptor Antagonism
Clantifen functions as a competitive antagonist at H1 receptors, effectively blocking histamine's action and preventing typical allergic responses such as itching and swelling. This mechanism is particularly relevant for its potential applications in allergic conditions .
Cytokine Modulation
Research suggests that Clantifen may modulate cytokine production by inhibiting inflammatory pathways. Specifically, it appears to downregulate the expression of key interleukins involved in allergic and inflammatory responses.
Other Molecular Targets
While the primary mechanisms involve histamine antagonism and cytokine modulation, ongoing research continues to identify additional molecular targets and pathways affected by Clantifen. These investigations are crucial for fully understanding its therapeutic potential and possible side effects .
Research Applications
Clantifen has been investigated in various research contexts, demonstrating its potential utility in several areas:
Allergy Research
Studies have explored the efficacy of Clantifen in managing allergic conditions, leveraging its antihistaminic properties. Research indicates potential effectiveness in reducing symptoms such as nasal congestion and sneezing in allergic rhinitis.
Anti-inflammatory Applications
The compound's anti-inflammatory properties have been studied in various inflammatory conditions, with research suggesting potential applications in treating chronic inflammatory disorders.
COVID-19 Investigation
Structure-Activity Relationship
Understanding the relationship between Clantifen's chemical structure and its biological activities provides valuable insights for potential modifications and optimization:
-
Thiophene ring: This heterocyclic component contributes to the compound's interaction with biological targets and influences its pharmacokinetic properties.
-
Dichloroaniline moiety: The chlorine substituents affect lipophilicity and electron distribution, potentially enhancing target specificity.
-
Carboxylic acid group: This functional group influences solubility, protein binding, and potential for metabolic conjugation reactions.
Analysis of these structure-activity relationships could guide the development of analogs with enhanced efficacy or reduced side effects.
Comparison with Similar Compounds
Clantifen shares structural and pharmacological similarities with several other compounds, providing context for understanding its unique properties:
Compound | Structural Similarity | Pharmacological Similarity | Key Differences |
---|---|---|---|
Ketotifen | Aminothiophene derivative | Antihistaminic and mast cell stabilizing properties | Different substituent patterns; ketotifen contains a cycloheptane ring |
Clonidine | Contains aromatic amine | Different pharmacology: primarily an alpha-2 adrenergic agonist | Imidazole vs. thiophene core; used for hypertension and pain |
Naproxen | Different structure | Anti-inflammatory activity | Different mechanism; naproxen is a COX inhibitor |
Compared to these compounds, Clantifen is unique in its combination of anti-inflammatory and antipyretic properties derived from its specific aminothiophene structure .
Toxicological Considerations
While specific toxicological data for Clantifen is limited in the available literature, general principles about compounds with similar physicochemical properties can provide some insights:
Research on structure-toxicity relationships suggests that compounds with certain physicochemical properties may have increased likelihood of toxicity findings in in vivo studies. The "3/75 rule" indicates that reducing lipophilicity of molecules decreases toxicity odds .
For compounds like Clantifen, considerations should include:
-
Ionization state: The carboxylic acid group makes Clantifen weakly acidic, which may influence its toxicity profile.
-
Lipophilicity: Moderately lipophilic compounds generally have better balance between efficacy and safety.
-
Polar surface area: The carboxylic acid and secondary amine groups contribute to polar surface area, potentially reducing toxicity risks .
Comprehensive toxicological studies would be necessary to establish a complete safety profile for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume